molecular formula C8H9N3O2 B14410449 1-Azido-2,4-dimethoxybenzene CAS No. 85862-79-9

1-Azido-2,4-dimethoxybenzene

Cat. No.: B14410449
CAS No.: 85862-79-9
M. Wt: 179.18 g/mol
InChI Key: DQYUSPMKUPJQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-2,4-dimethoxybenzene (CAS 117711-82-7) is an organic azide with the molecular formula C9H11N3O2 and a molecular weight of 193.21 g/mol . This compound serves as a versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cycloadditions. The azido group (N₃) is a key functional group for the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prototypical "click" reaction that is highly reliable and used for the selective formation of 1,2,3-triazoles . The dimethoxybenzene scaffold provides an electron-rich aromatic system that can be leveraged in further functionalization or as a core structural element . As such, this reagent is valuable for constructing more complex molecules in medicinal chemistry, polymer science, and bioconjugation, where it can be used to link chemical entities selectively . This product is intended for research applications and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this and all azide compounds with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85862-79-9

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

1-azido-2,4-dimethoxybenzene

InChI

InChI=1S/C8H9N3O2/c1-12-6-3-4-7(10-11-9)8(5-6)13-2/h3-5H,1-2H3

InChI Key

DQYUSPMKUPJQDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=[N+]=[N-])OC

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1 Azido 2,4 Dimethoxybenzene

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

1-Azido-2,4-dimethoxybenzene readily participates in 1,3-dipolar cycloaddition reactions, a cornerstone of click chemistry. scispace.comnih.gov This class of reactions is renowned for its high efficiency, selectivity, and mild reaction conditions. scispace.combeilstein-journals.org The azide (B81097) functional group of this compound acts as a 1,3-dipole, reacting with various dipolarophiles to form stable five-membered heterocyclic rings. raco.cat

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is arguably the most prominent click reaction. beilstein-journals.orgnih.gov In this reaction, this compound reacts with terminal alkynes in the presence of a copper(I) catalyst to exclusively yield 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org The copper catalyst plays a crucial role in activating the terminal alkyne, facilitating the reaction to proceed under mild conditions with high yields. nih.govuio.no The resulting triazole products are of significant interest in medicinal chemistry and materials science due to their broad range of biological activities and unique chemical properties. nih.govresearchgate.net

For instance, the reaction of this compound with various terminal alkynes, catalyzed by a copper(I) source, leads to the formation of the corresponding 1-(2,4-dimethoxyphenyl)-4-substituted-1H-1,2,3-triazoles. The reaction is typically carried out in a variety of solvents, including aqueous systems, and is tolerant of a wide range of functional groups. nih.govresearchgate.net

Alkyne ReactantCatalyst/ConditionsProductReference
PhenylacetyleneCuI, Ligand, Solvent1-(2,4-Dimethoxyphenyl)-4-phenyl-1H-1,2,3-triazole nih.gov
Propargyl alcoholCuSO4, Sodium ascorbate, H2O/t-BuOH(1-(2,4-Dimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol researchgate.net
4-Ethynyl-1,2-dimethoxybenzeneCopper(I) catalyst1,4-Bis(2,4-dimethoxyphenyl)-1H-1,2,3-triazole scilit.net

In cases where the use of a copper catalyst is undesirable, such as in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative. magtech.com.cnnih.gov This reaction utilizes a strained cycloalkyne, which reacts spontaneously with an azide without the need for a catalyst. rsc.orgnih.gov While specific examples involving this compound in SPAAC are not extensively detailed in the provided search results, the general principle involves its reaction with strained alkynes like cyclooctynes or dibenzocyclooctynes. magtech.com.cnnih.gov The high degree of ring strain in the alkyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed at or near room temperature. rsc.orgnih.gov This catalyst-free approach is particularly valuable for applications in bioconjugation. nih.govnih.gov

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is another powerful bioorthogonal "click" reaction. sigmaaldrich.comrsc.org In this transformation, an electron-rich dienophile reacts with an electron-poor diene. nih.govunits.it While azides themselves are not the primary diene component in IEDDA, the resulting triazole products from CuAAC or SPAAC can potentially participate in further transformations. However, the direct participation of this compound in IEDDA reactions as a primary reactant is not the typical application of this compound. The IEDDA reaction more commonly involves electron-deficient tetrazines reacting with strained alkenes or alkynes. nih.govnih.govsemanticscholar.org

Influence of Dimethoxy Substituents on Aromatic Reactivity

Intermolecular Reactions of Generated Nitrenes (e.g., C-H Insertion)

The generation of nitrenes from this compound opens up pathways for various intermolecular reactions, with C-H insertion being a prominent example. These highly reactive intermediates can be generated through thermal or photochemical decomposition of the azide, or more commonly, through transition metal catalysis. The resulting 2,4-dimethoxyphenylnitrene can then react with a variety of substrates.

Transition-metal-catalyzed C-H amination via nitrene insertion provides a direct method for forming C-N bonds. wikipedia.org This process is often facilitated by catalysts that stabilize the reactive nitrene intermediate. wikipedia.org For instance, rhodium-catalyzed reactions have been shown to proceed via a concerted, asynchronous transition state. wikipedia.org While intramolecular C-H amination is often more predictable, intermolecular reactions present challenges in controlling regio- and chemoselectivity. researchgate.net

Research has shown that the choice of catalyst and reaction conditions can significantly influence the outcome of these reactions. For example, copper(I) complexes have been used to catalyze nitrene transfer from N-(p-toluenesulfonylimino)phenyliodinane (PhI=NTs) to the C-H bonds of 1,3-dimethoxybenzene (B93181), a compound structurally similar to the nitrene precursor . researchgate.net The reaction of a cationic copper(I) complex with p-nitrobenzenesulfonyl azide has been shown to form a mononuclear sulfonamido complex of copper(II), which can act as a precatalyst for nitrene transfer to benzene (B151609). researchgate.net Palladium-catalyzed intermolecular amidation of unactivated sp² and sp³ C-H bonds has also been demonstrated, utilizing primary amides and an oxidant. nih.gov This reaction proceeds with excellent chemo- and regioselectivity for substrates containing directing groups. nih.gov

The reactivity of the generated nitrene is also influenced by its electronic state. Singlet nitrenes typically undergo C-H insertion with retention of stereochemistry through a concerted mechanism, while triplet nitrenes react via a stepwise radical abstraction and recombination pathway. wikipedia.org The presence of the electron-donating dimethoxy groups on the aromatic ring of the nitrene generated from this compound would likely influence its reactivity and selectivity in these insertion reactions.

Electrophilic and Nucleophilic Character of the Azide Moiety

The azide functional group in this compound exhibits dual reactivity, capable of acting as both an electrophile and a nucleophile depending on the reaction conditions and the nature of the reacting partner.

Reactions Acting as Electrophiles

The azide group can act as an electrophile, particularly when activated. For example, in the presence of a strong acid, the terminal nitrogen of the azide can be protonated, leading to the formation of an aminodiazonium ion. This intermediate can then rearrange to form a cationic 2-azabutadiene, which is a powerful electrophile capable of participating in reactions like hetero-Diels-Alder cycloadditions with alkenes and alkynes. umich.edu

Another example of the electrophilic character of azides is the Staudinger reaction. In this reaction, a trivalent phosphorus compound, such as a phosphine (B1218219), attacks the terminal nitrogen of the azide. acs.org This initial step involves the electrophilic addition of the azide to the lone pair of the phosphorus atom. acs.org The resulting phosphazide (B1677712) intermediate can then eliminate dinitrogen to form an iminophosphorane. acs.org The kinetics and mechanism of this reaction are influenced by the structure of both the aryl azide and the phosphine. nih.gov

Participation as Nucleophiles

The azide ion (N₃⁻) is an excellent nucleophile and can participate in various substitution reactions. masterorganicchemistry.com In the context of this compound, while the azide is covalently bonded to the aromatic ring, the azide moiety can still exhibit nucleophilic character in certain reactions. For instance, in "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, the azide acts as a nucleophile, attacking the electrophilic carbon of the alkyne to form a triazole ring. evitachem.com

Furthermore, the azide group can participate in nucleophilic acyl substitution reactions. When reacted with an acyl halide or anhydride, the azide ion can displace the leaving group to form an acyl azide. masterorganicchemistry.com These acyl azides are valuable intermediates that can undergo rearrangement, such as the Curtius rearrangement, to form isocyanates and subsequently amines or carbamates. masterorganicchemistry.com

Influence of Dimethoxy Substituents on Aromatic Reactivity

The two methoxy (B1213986) (-OCH₃) groups on the benzene ring of this compound have a profound influence on the reactivity of the aromatic system.

Activation Towards Electrophilic Aromatic Substitution

The methoxy group is a strong activating group in electrophilic aromatic substitution (EAS) reactions. orgosolver.com This is due to the electron-donating resonance effect of the oxygen's lone pairs, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. vaia.comdocsity.com This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. numberanalytics.com

In 1,4-dimethoxybenzene (B90301), both methoxy groups work in concert to strongly activate the ring. youtube.com The presence of these activating groups makes the molecule significantly more reactive than benzene in EAS reactions such as nitration, halogenation, and Friedel-Crafts alkylation. numberanalytics.comlibretexts.org For example, the bromination of anisole (B1667542) (methoxybenzene) is faster than that of benzene due to the electron-donating effect of the methoxy group. numberanalytics.com The positions for substitution are directed to the carbons ortho and para to the methoxy groups. orgosolver.comlibretexts.org In the case of 1,4-dimethoxybenzene, this means substitution will occur at the 2, 3, 5, and 6 positions. The presence of the azide group at the 1-position will also influence the regioselectivity of further substitutions.

Interactive Table: Effect of Substituents on Electrophilic Aromatic Substitution
Substituent Effect on Reactivity Directing Influence
-OCH₃ (Methoxy) Activating Ortho, Para
-N₃ (Azido) Deactivating Ortho, Para
-NO₂ (Nitro) Deactivating Meta
-CH₃ (Methyl) Activating Ortho, Para

Oxidative Demethylation Pathways

The methoxy groups in this compound can be susceptible to oxidative demethylation. This process involves the removal of one or both methyl groups and oxidation of the resulting hydroquinone (B1673460) to a quinone. Several reagents and conditions can effect this transformation.

One common method involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN). acs.org Other reagents like argentic oxide and nitric acid have also been employed, although they may require harsh conditions and can lead to side reactions. acs.org More recently, N-bromosuccinimide (NBS) in the presence of water and a catalytic amount of sulfuric acid has been shown to be an efficient reagent for the oxidative demethylation of fused 1,4-dimethoxybenzene systems to their corresponding 1,4-quinones. acs.orgnih.govacs.orgsigmaaldrich.com This method offers mild reaction conditions. acs.org However, it has been noted that the oxidative demethylation of unfused ring systems like 1,4-dimethoxybenzene itself does not proceed under these specific optimized conditions. acs.org The proposed mechanism for this reaction involves initial electrophilic attack by bromine followed by nucleophilic attack of water and subsequent elimination of methanol.

Interactive Table: Reagents for Oxidative Demethylation of Dimethoxybenzenes
Reagent Conditions Comments
Ceric Ammonium Nitrate (CAN) Various Common and effective reagent. acs.org
Argentic Oxide Acidic Not economically viable for large scale. acs.org
Nitric Acid Strong Acid Can lead to side reactions like nitration. acs.org
N-Bromosuccinimide (NBS) H₂O, cat. H₂SO₄ Effective for fused systems, less so for simple dimethoxybenzenes. acs.orgnih.govacs.orgsigmaaldrich.com

Radical Reactions and Electron Transfer Processes

The reactivity of this compound is significantly influenced by radical reactions and electron transfer processes, particularly following photolysis. The generation of the highly reactive 2,4-dimethoxyphenylnitrene intermediate opens pathways to various products through complex mechanisms.

Photochemical Reactions and Radical Intermediates

Photolysis of aryl azides is a common method to generate the corresponding arylnitrenes, which are key intermediates in many radical reactions. In the case of this compound, photolysis in the presence of oxygen leads to a series of complex transformations.

Detailed studies involving flash photolysis of 2,4-dimethoxyphenyl azide (1a) in acetonitrile (B52724) have elucidated the mechanism of its photooxidation. researchgate.net The primary intermediates formed are corresponding nitroso oxides. researchgate.net These nitroso oxides exist as four conformers (cis/syn, cis/anti, trans/syn, and trans/anti) due to the asymmetric nature of the molecule and the one-and-a-half bond order of the C-N and N-O bonds. researchgate.net The cis form is noted to absorb at a shorter wavelength and is more labile than the trans form. researchgate.net

The ultimate products of the steady-state photolysis of aromatic azides in the presence of oxygen are nitro- and nitrosobenzenes, which are formed through the photochemical transformation of these nitroso oxide intermediates. researchgate.net In a notable reaction, one of the intermediates undergoes an unusual ring cleavage, yielding a 4-methoxy-6-oxohexa-2,4-dienenitrile N-oxide derivative. researchgate.net Furthermore, when the photolysis of aryl azides like 4-methoxyphenyl (B3050149) azide is conducted in acetonitrile with oxygen, the reaction can proceed via arene ring opening and subsequent trapping of acetonitrile. This process affords 5-methyl-3-(5-oxopenta-1,3-dien-1-yl)-1,2,4-oxadiazoles. researchgate.net

In the absence of trapping agents, the triplet 2,4-dimethoxyphenylnitrene, generated from photolysis, is expected to undergo reactions typical for triplet arylnitrenes. These include dimerization to form the corresponding azo compound, 2,2',4,4'-tetramethoxyazobenzene, or hydrogen abstraction from the solvent or other hydrogen donors to yield 2,4-dimethoxyaniline (B45885). researchgate.net

Research Findings on the Photolysis of 2,4-Dimethoxyphenyl Azide
Reaction ConditionsKey IntermediatesMajor ProductsReference
Flash photolysis in acetonitrile with oxygenNitroso oxides (cis/syn, cis/anti, trans/syn, trans/anti conformers)Nitro- and Nitrosobenzenes researchgate.net
Steady-state photolysis in acetonitrile with oxygenNitroso oxides4-methoxy-6-oxohexa-2,4-dienenitrile N-oxide derivative (from ring cleavage) researchgate.net
Photolysis in acetonitrile with oxygen (general for related aryl azides)Not specified5-methyl-3-(5-oxopenta-1,3-dien-1-yl)-1,2,4-oxadiazoles researchgate.net
General photolysis (in inert solvent)Triplet 2,4-dimethoxyphenylnitrene2,2',4,4'-Tetramethoxyazobenzene (dimerization), 2,4-Dimethoxyaniline (H-abstraction) researchgate.net

Photoinduced Electron Transfer (PeT)

The 2,4-dimethoxy-substituted aryl azide motif, as found in this compound, has been identified as a highly effective component in the design of fluorogenic probes. escholarship.org Its function relies on a process known as photoinduced electron transfer (PeT). escholarship.orggoogle.com In these systems, the azide-containing aryl ring acts as an efficient quencher of fluorescence. escholarship.org

Upon excitation of the fluorophore, an electron is transferred from the electron-rich this compound moiety to the excited state of the fluorophore. This process results in a non-radiative decay pathway, effectively quenching the fluorescence emission. escholarship.org The quenching efficiency of this particular motif is among the highest reported for azide-based probes. escholarship.org

This PeT quenching mechanism is reversible. When the azide group participates in a bioorthogonal reaction, such as a "click" reaction with an alkyne, its electronic properties are fundamentally altered. The transformation of the azide into a triazole ring eliminates the PeT process, thereby "switching on" or restoring the fluorescence of the attached dye. escholarship.org This characteristic makes this compound a valuable component for developing "no-wash" live-cell imaging probes. escholarship.org

Characteristics of the Photoinduced Electron Transfer (PeT) Process
Process StageDescriptionOutcomeReference
Quenching (Before Reaction)The this compound moiety donates an electron to the excited fluorophore.Fluorescence is quenched via a non-radiative decay pathway. escholarship.org
Activation (After Click Reaction)The azide is converted to a triazole, altering its electronic properties.The PeT process is inhibited, and fluorescence is restored. escholarship.org

Computational and Theoretical Studies on 1 Azido 2,4 Dimethoxybenzene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of 1-Azido-2,4-dimethoxybenzene. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to determine the molecule's geometric and electronic properties. researchgate.netnih.gov These calculations can predict stable conformers, such as the orientation of the methoxy (B1213986) groups relative to the benzene (B151609) ring, and provide data on bond lengths, bond angles, and thermodynamic parameters. researchgate.netnih.gov A crucial aspect of these studies is the analysis of the molecule's electronic landscape, which is dictated by the interplay of its constituent functional groups. mdpi.com

The frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are central to predicting a molecule's reactivity, particularly in cycloaddition reactions. scilit.netlibretexts.org For this compound, computational studies predict that the HOMO is primarily localized on the electron-rich 2,4-dimethoxybenzene ring, consistent with the strong electron-donating character of the two methoxy groups. Conversely, the LUMO is expected to have significant contributions from the azide (B81097) functional group. mdpi.com This separation of the FMOs is characteristic of many substituted aromatic compounds and is a key factor in their chemical behavior. mdpi.com The energy gap between the HOMO and LUMO influences the molecule's stability and its UV-visible absorption properties.

Table 1: Representative Frontier Molecular Orbital (FMO) Properties for a Substituted Aryl Azide System This table provides illustrative data based on typical computational findings for aromatic azides to demonstrate the concepts of HOMO-LUMO distribution and energies.

Molecular OrbitalEnergy (eV)Primary Localization
LUMO+12.5Aromatic Ring / Substituents
LUMO 1.8 Azide Group (π)*
HOMO -5.9 Dimethoxybenzene Ring (π)
HOMO-1-6.5Dimethoxybenzene Ring / Substituents

Data are hypothetical and for illustrative purposes, based on trends observed in computational studies of related aromatic azides. mdpi.comescholarship.org

The reactivity of this compound is heavily influenced by the electronic properties of its substituents. The two methoxy groups are powerful electron-donating groups (EDGs). libretexts.org They exert a deactivating inductive effect (-I) due to the electronegativity of the oxygen atoms, but this is overwhelmingly surpassed by their strong electron-donating resonance effect (+R), which enriches the benzene ring with electron density, particularly at the ortho and para positions. libretexts.org

The azide group exhibits a more complex, "chameleonic" electronic character. acs.org It acts as an inductively withdrawing group (-I), but its resonance effect can be either donating (+R) or negligible, depending on the electronic demand of the reaction. acs.orgpurdue.edu Hammett-Taft parameter analysis has been used to quantify these effects, showing that in some contexts, the azide can be a strong π-donor, comparable to a hydroxyl group, while in others, its resonance contribution is minimal. acs.orgpurdue.edu In this compound, the combined effect of two strong +R methoxy groups and the azide group results in a highly electron-rich aromatic system, predisposing it to specific reaction pathways.

Table 2: Hammett-Taft Parameters for Azide and Methoxy Substituents These parameters quantify the inductive (σF) and resonance (σR) effects of substituents on an aromatic ring.

SubstituentInductive Effect (σF)Resonance Effect (σR)Overall Character
Methoxy (-OCH₃)+0.29-0.57Strong Resonance Donor
Azido (B1232118) (-N₃)+0.38 to +0.69+0.02 to -0.39Inductive Acceptor, Variable Resonance Donor

Values are compiled from literature and demonstrate the differing electronic nature of the substituents. libretexts.orgacs.org

Determination of Frontier Molecular Orbitals (FMOs)

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for mapping the intricate reaction pathways available to this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct detailed potential energy surfaces for various transformations. uva.nlresearchgate.net This allows for the validation of proposed mechanisms and the prediction of reaction outcomes and selectivity.

Upon thermal or photochemical activation, this compound can extrude a molecule of dinitrogen (N₂) to form a highly reactive 2,4-dimethoxyphenylnitrene intermediate. ijnrd.orgwikipedia.org Computational modeling is crucial for understanding this process. DFT calculations can map the energy profile for N₂ loss, identifying it as the rate-limiting step in many nitrene-mediated reactions. uva.nl While thermal decomposition is often a concerted process, photochemical reactions proceed via a discrete nitrene intermediate. wikipedia.org Computational studies show that aryl nitrenes are prone to complex rearrangements, such as ring expansion or contraction, and these pathways can be computationally explored to predict the likely products. purdue.edumdpi.com The presence of the electron-donating methoxy groups significantly influences the stability and subsequent reaction pathways of the generated nitrene.

Beyond concerted cycloadditions and nitrene insertions, computational studies can uncover alternative, non-traditional reaction mechanisms. For an electron-rich arene like this compound, single-electron transfer (SET) pathways are a distinct possibility. rsc.org Computational models can assess the feasibility of an initial electron transfer from the dimethoxybenzene ring to a suitable acceptor, forming a radical cation. rsc.orgsemanticscholar.org The fate of this radical cation can then be tracked computationally. researchgate.net Similarly, the azide radical (N₃•), a one-electron oxidant, can react either by direct electron transfer or by addition to the aromatic ring, and quantum chemical calculations can help distinguish between these pathways by predicting the structures and spectra of the resulting transient species. mdpi.com In metal-catalyzed reactions, computational studies have been instrumental in identifying metallo-radical intermediates, such as cobalt(III)-nitrene radicals, which proceed through stepwise radical addition-substitution pathways. uva.nlnih.gov

Computational Studies of Nitrene Formation and Rearrangements

Conformational Analysis and Intermolecular Interactions

Computational studies on this compound focus on understanding its three-dimensional structure and the non-covalent forces that govern its interactions with other molecules. This knowledge is crucial for predicting its physical properties and chemical behavior.

The conformational landscape of this compound is primarily determined by the orientation of the azido and the two methoxy substituents on the benzene ring. The rotation around the C-N bond of the azido group and the C-O bonds of the methoxy groups leads to various possible conformers. By analogy with computational studies on 1,4-dimethoxybenzene (B90301), the methoxy groups can adopt different orientations relative to the plane of the benzene ring. chemicalbook.com For 1,4-dimethoxybenzene, two conformers, a polar syn-syn and a non-polar syn-anti form, are found to have comparable energy values. chemicalbook.com The presence of the azido group at the 1-position in this compound introduces further complexity due to steric and electronic interactions with the adjacent methoxy group at the 2-position.

The flexibility of the substituent groups allows the molecule to adopt various spatial arrangements. The most stable conformation will be the one that minimizes steric hindrance and optimizes electronic interactions. The torsion angles between the plane of the benzene ring and the substituents are key parameters in these analyses. For instance, in related azido-containing complexes, the conformation of chelate rings can be significantly influenced by the atoms present. nih.gov

Intermolecular interactions play a significant role in the condensed phases of this compound. The molecule possesses several functional groups capable of engaging in various non-covalent interactions:

Dipole-Dipole Interactions: The presence of polar C-O, N-N, and C-N bonds results in a net molecular dipole moment, leading to dipole-dipole attractions between molecules.

Hydrogen Bonding: While this compound itself does not have traditional hydrogen bond donors, the nitrogen atoms of the azido group and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors in the presence of suitable donor molecules. nih.gov In the solid state, N-H···N hydrogen bonds have been observed to connect complex units of other azido-containing compounds into chains. nih.gov

FeatureInfluence on Conformation and Interactions
Azido Group (N₃) Introduces a linear, rigid functional group. The terminal nitrogen atoms can act as hydrogen bond acceptors. Its orientation relative to the methoxy groups affects the overall dipole moment and steric profile.
Methoxy Groups (OCH₃) The oxygen atoms are potential hydrogen bond acceptors. Rotation around the C-O bonds leads to different conformers (syn or anti relative to the ring). chemicalbook.com Their positions influence the electron density of the aromatic ring.
Benzene Ring Provides a planar scaffold for the substituents. Can participate in π-stacking interactions with other aromatic rings.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling for this compound employs computational chemistry techniques to forecast its behavior in chemical reactions, particularly its reactivity and the selectivity for forming specific products.

Density Functional Theory (DFT) is a powerful and widely used method for investigating the electronic structure and reactivity of organic molecules, including aryl azides. mdpi.com DFT calculations can be used to determine the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of a reaction. This information allows for the prediction of reaction barriers, which are crucial for understanding reaction rates. For cycloaddition reactions involving aryl azides, DFT has been successfully used to predict both site- and regio-selectivity with semi-quantitative agreement with experimental results. mdpi.com

Frontier Molecular Orbital (FMO) theory is another key tool for predicting the selectivity of reactions. mdpi.com The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For this compound, the energies and shapes of its HOMO and LUMO will dictate its reactivity as a dipole in 1,3-dipolar cycloaddition reactions. The electron-donating methoxy groups at the 2- and 4-positions increase the energy of the HOMO, which can influence the reaction's regioselectivity. mdpi.com

Predictive models can be applied to various reactions involving this compound, such as:

1,3-Dipolar Cycloadditions: This is a characteristic reaction of azides. Computational models can predict the preferred regiochemistry and stereochemistry of the resulting triazoline or triazole products when reacted with different dipolarophiles. mdpi.com The quantitative prediction of isomer ratios in these reactions is demanding, requiring high accuracy in the calculation of energy barriers. mdpi.com

Nitrene Formation: Thermal or photochemical decomposition of the azide can lead to the formation of a highly reactive nitrene intermediate. Computational modeling can help to understand the mechanism of this decomposition and the subsequent reactions of the nitrene, such as C-H insertion or ring expansion.

Computational ModelApplication in Predicting Reactivity and Selectivity
Density Functional Theory (DFT) Calculation of reaction energy barriers to predict site- and regio-selectivity. mdpi.com Investigation of reaction mechanisms by locating transition state structures.
Frontier Molecular Orbital (FMO) Theory Prediction of reactivity based on the energy gap between the HOMO of the azide and the LUMO of the dipolarophile (or vice-versa). mdpi.com Rationalization of observed regioselectivity in cycloaddition reactions.
Ab Initio Metadynamics Simulations Exploration of the conformational free energy landscape to understand the stability of different conformers that may influence reactivity. lookchem.com

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Nitrogen-Containing Molecules

The azide (B81097) functional group is a cornerstone for introducing nitrogen into molecular frameworks, serving as a precursor to amines, a reactive dipole in cycloaddition reactions, and a source of nitrenes. This reactivity makes 1-Azido-2,4-dimethoxybenzene a valuable starting material for synthesizing a diverse array of complex molecules that are of interest in medicinal chemistry and chemical biology. acs.orgacs.orgencyclopedia.pub

Organic azides are extensively used in the synthesis of five-membered heterocycles, including triazoles, oxazoles, pyrazoles, and thiazoles. mdpi.com The most prominent reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole. This transformation, particularly the copper(I)-catalyzed variant (CuAAC) known as "click chemistry," is celebrated for its high efficiency and broad functional group tolerance.

Research has demonstrated the use of a related isomer, 2-Azido-1,4-dimethoxybenzene, in a CuAAC reaction to modify a surface functionalized with acetylene (B1199291) groups. kilianlab.com In this process, the azide reacts with the terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole ring, effectively linking the dimethoxybenzene moiety to the surface. kilianlab.com This reaction's high yield and specificity are characteristic of click chemistry and highlight a key application for dimethoxybenzene azides in forming heterocyclic linkages. kilianlab.com The general utility of azides in forming other heterocycles, such as oxazoles, often involves more complex, multistep pathways that may proceed through nitrene intermediates.

Table 1: Example of Heterocycle (Triazole) Formation via Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reactant A (Azide) Reactant B (Alkyne) Catalyst System Product Application Reference
2-Azido-1,4-dimethoxybenzene Ethynyl-functionalized porous silicon surface Copper(II) sulfate, Sodium ascorbate Surface-immobilized 1,2,3-triazole Surface Modification kilianlab.com

The azide group's rich chemistry allows for divergent synthetic strategies, where a single starting material like this compound can be converted into a variety of different products. mdpi.com Beyond cycloadditions, azides can undergo several other key transformations:

Staudinger Ligation: This reaction involves the treatment of an azide with a phosphine (B1218219) to form an aza-ylide intermediate, which can then be trapped by an electrophile (often an ester) to form a stable amide bond. This method is crucial in chemical biology for peptide synthesis and protein modification.

Nitrene Insertion: Under thermal or photochemical conditions, azides can extrude dinitrogen gas (N₂) to form highly reactive nitrene intermediates. These nitrenes can then undergo C-H insertion reactions, allowing for the direct functionalization of C-H bonds.

Reduction to Amines: The azide group is a stable precursor to a primary amine. It can be cleanly reduced using various reagents, such as catalytic hydrogenation or treatment with phosphines followed by hydrolysis.

These distinct reaction pathways enable chemists to use a single azido-substituted building block to access a wide range of functional molecules, from heterocycles to amides and amines, depending on the chosen reaction conditions. mdpi.com

Synthesis of Triazoles, Oxazoles, and Other Heterocycles

Functionalization in Polymer Chemistry and Material Science

The versatility of the azide group extends into materials science, where it is used to modify polymers, functionalize surfaces, and create novel materials with tailored characteristics. acs.orgacs.org

Azides serve as powerful handles for the post-polymerization functionalization of polymers and for crosslinking polymer chains. For instance, polymers can be synthesized with azide side-chains, which are then available for subsequent modification via click chemistry. mdpi.com This allows for the attachment of various functional molecules, such as fluorescent dyes or bioactive ligands, to the polymer backbone.

Furthermore, the azide group can be used for crosslinking. Thermally activated crosslinking can occur through the formation of nitrenes, which can react with adjacent polymer chains. mdpi.com Alternatively, polymers containing azide groups can be crosslinked with polymers containing alkyne groups through 1,3-dipolar cycloaddition, forming robust triazole linkages that enhance the mechanical and thermal stability of the material. mdpi.com Recent advances have also shown that polymers like polystyrene and polyethylene (B3416737) can be directly azidated through C-H functionalization, introducing azide groups onto the existing polymer backbone for further diversification. nih.govsemanticscholar.org

The principles of azide chemistry are widely applied to the modification of surfaces and the fabrication of nanomaterials. The CuAAC click reaction is particularly effective for immobilizing molecules onto surfaces in a controlled and efficient manner. kilianlab.com

In a notable study, researchers functionalized the surface of porous silicon rugate filters. kilianlab.com The process involved first creating an acetylene-terminated surface, followed by a click reaction with 2-Azido-1,4-dimethoxybenzene. The reaction's success, confirmed by FTIR spectroscopy, demonstrated a high-yield immobilization of the azido (B1232118) species, showcasing a method to precisely engineer surface chemistry. kilianlab.com Similarly, polystyrene microspheres have been functionalized with azide groups, which then serve as anchor points to attach other molecules, such as polyethylene oxide polymers or fluorescent dyes, via the same azide-alkyne cycloaddition. This control over surface functionality is critical for applications ranging from biological assays to coatings.

By leveraging the reactivity of this compound and related compounds, scientists can design advanced functional materials with precisely controlled and tunable properties. novapublishers.com The incorporation of the 2,4-dimethoxybenzene moiety can itself impart specific electronic or recognition properties to the final material.

For example, functionalizing a polymer backbone or a nanoparticle surface with this compound can alter properties like solubility, hydrophilicity, or thermal stability. jaist.ac.jp The ability to attach this unit via a stable triazole linkage allows for the creation of hybrid materials that combine the properties of a polymer or substrate with the specific function of the dimethoxyphenyl group. kilianlab.com This strategy is central to developing materials for specialized applications, such as sensors, tailored catalysts, or advanced coatings where surface interactions are critical. rsc.org

Surface Modification and Nanomaterials Fabrication

Role in Bioorthogonal Chemistry and Bioconjugation (Methodological Aspects)

This compound is a key component in the design of fluorogenic probes for bioorthogonal chemistry, a field that involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The primary methodological application is in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reactions, often termed "click chemistry". molaid.comescholarship.org

The core strategy involves using the 2,4-dimethoxyazidobenzene moiety as a fluorescence quencher. escholarship.org In this design, the azide is covalently linked to a fluorophore. The electron-rich dimethoxy-substituted aryl azide quenches the fluorophore's emission through a process known as photoinduced electron transfer (PeT). escholarship.org This "off" state is maintained until the probe reacts with its target.

When the azide group undergoes a cycloaddition reaction with an alkyne-modified biomolecule, it is converted into a triazole. This transformation fundamentally alters the electronic properties of the moiety, inhibiting the PeT process and leading to a significant increase in fluorescence emission—a "turn-on" response. escholarship.org This methodological approach allows for the specific visualization of alkyne-tagged biomolecules in complex environments like live cells with a high signal-to-noise ratio, as unreacted probes remain non-fluorescent. escholarship.org Research has shown that the 2,4-dialkoxy-5-azido pendant aryl ring motif is particularly effective at modulating the fluorescence of various scaffolds, including xanthenes and near-infrared emitting silicon-rhodamine (Si-rhodamine) dyes. escholarship.orggoogle.com

Table 1: Fluorogenic Probe Activation via Azide-Alkyne Cycloaddition

Probe State Functional Group Fluorescence Mechanism
Unreacted Probe This compound Quenched ("Off") Photoinduced Electron Transfer (PeT)

| Reacted Probe | 1,2,3-Triazole derivative | Emissive ("On") | Disruption of PeT |

Design and Synthesis of Redox-Active Materials

The design of redox-active materials, specifically molecular probes, leverages the inherent electronic characteristics of the this compound core. The chemical structure is designed to function as a redox-sensitive switch that can modulate a material's properties, such as fluorescence. The two methoxy (B1213986) groups are strong electron-donating groups, which lower the oxidation potential of the azidobenzene (B1194522) unit, making it an effective PeT quencher. escholarship.org

The synthetic approach focuses on incorporating this redox-active azidobenzene into larger molecular systems. This typically begins with the synthesis of the precursor, 2,4-dimethoxyaniline (B45885). google.com A common route to the azide involves a diazotization reaction of the aniline (B41778) precursor, followed by treatment with an azide source like sodium azide. tpu.ru This process converts the primary amine into the desired azide functional group. The resulting this compound can then be coupled to various fluorophore platforms, such as Si-rhodamine, to create the final redox-active probe. escholarship.orggoogle.com Electrochemical studies have been used to elucidate the origins of the superior quenching performance of this motif compared to other aryl azide structures, confirming its utility in designing sensitive redox-responsive systems. escholarship.org

Chemical Tools for Photoaffinity Labeling

Aromatic azides are of significant interest as photoaffinity labeling (PAL) reagents, and this compound serves as a valuable scaffold for these tools. tpu.ruresearchgate.net Photoaffinity labeling is a powerful technique used to identify and study interactions between biomolecules, such as ligand-receptor binding.

The molecular design of a PAL reagent based on this compound involves three key components: a recognition element that directs the molecule to a specific biological target, the photoreactive aryl azide group, and often a reporter tag for later detection. The synthetic strategy involves preparing this compound and then chemically linking it to a molecule known to bind to a target of interest (e.g., a protein).

The methodological utility arises from the photochemistry of the azide group. Upon irradiation with UV light, the aryl azide releases dinitrogen gas (N₂) to form a highly reactive aryl nitrene intermediate. This nitrene can rapidly and non-selectively insert into nearby C-H or N-H bonds, forming a stable covalent linkage with the target biomolecule. The electron-donating dimethoxy groups on the aromatic ring can influence the stability and reactivity of the nitrene, fine-tuning the properties of the labeling agent. This covalent trapping allows researchers to identify binding partners and map binding sites within complex biological systems. tpu.ruresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-azido-2,4-dimethoxybenzene, and how can reaction yields be improved?

  • Methodological Answer : A common synthesis involves diazotization of 4-methoxy aniline derivatives followed by azide substitution. For example, 1-azido-4-methoxybenzene can be synthesized by reacting 4-methoxy aniline with NaNO₂/HCl under cold conditions (0–5°C) and subsequent treatment with NaN₃ . To optimize yields:
  • Use absolute ethanol as a solvent to enhance solubility of intermediates.
  • Control stoichiometry (1:1 molar ratio of amine to NaN₃) and reaction time (4 hours under reflux).
  • Monitor pH with glacial acetic acid to suppress side reactions.
    Yields typically range from 70–85% under these conditions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify methoxy (δ 3.8–4.0 ppm) and aromatic proton signals (δ 6.5–7.5 ppm). Azide groups do not produce NMR signals but influence chemical shifts of adjacent protons .
  • IR Spectroscopy : Confirm the azide stretch at ~2100 cm⁻¹.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₈H₉N₃O₂: calc. 193.0746) .

Q. What safety protocols are critical when handling azido compounds like this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers at –20°C to prevent thermal decomposition.
  • Waste Disposal : Neutralize azides with aqueous NaNO₂ before disposal to mitigate explosion risks .

Advanced Research Questions

Q. How does the electronic environment of the benzene ring influence the reactivity of this compound in Huisgen cycloadditions?

  • Methodological Answer : The electron-donating methoxy groups activate the azide for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Computational studies (e.g., DFT) can model transition states to predict regioselectivity.
  • Experimental Design : Compare reaction rates with electron-deficient vs. electron-rich alkynes. Monitor via TLC or HPLC .
  • Data Interpretation : Higher electron density on the azide accelerates reaction kinetics but may reduce selectivity for strained alkynes .

Q. What are the contradictions in reported stability data for aromatic azides, and how can they be resolved?

  • Methodological Answer : Discrepancies arise from purity (e.g., 95% vs. >99% purity) and storage conditions. For example:
  • Thermal Stability : DSC/TGA analysis shows decomposition onset at 120°C for pure samples, but impurities lower this threshold .
  • Resolution : Standardize purity assays (HPLC/GC) and storage protocols (e.g., desiccants, inert atmosphere) across studies .

Q. How can computational modeling (e.g., DFT) predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes in microbial pathogens).
  • Parameters : Optimize ligand conformations with B3LYP/6-31G* basis sets. Validate with experimental IC₅₀ values from cytotoxicity assays .

Q. What methodological challenges arise in scaling up azide synthesis for in vivo studies?

  • Methodological Answer :
  • Safety : Batch size limitations due to explosive risks; use flow chemistry to minimize azide accumulation .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.